molecular formula C6H8N2O2 B1302523 methyl 5-methyl-1H-pyrazole-3-carboxylate CAS No. 25016-17-5

methyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1302523
CAS RN: 25016-17-5
M. Wt: 140.14 g/mol
InChI Key: GFEZEVUIYRGWNU-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-1H-pyrazole-3-carboxylate” is an organic compound . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of four carbon atoms and one nitrogen atom . The molecular formula of this compound is C6H8N2O2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a methyl group and a carboxylate ester group .


Physical And Chemical Properties Analysis

“this compound” is a cream-colored powder . It has a melting point range of 75.0-84.0°C . The compound’s molecular formula is C6H8N2O2 .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

“Methyl 5-methyl-1H-pyrazole-3-carboxylate” is used in the synthesis of various compounds. For instance, it has been used in the one-pot synthesis of “Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate”, a tautomeric form of “methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate”. This synthesis was achieved by a two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 hours .

Biological Activity

Pyrazoles, including “this compound”, have demonstrated a wide range of biological activities. They have been used as pharmaceuticals and in agricultural and veterinary drugs. They possess anti-obesity, antianxiety, HIV-1 reverse transcriptase inhibitor, anti-hyperglycemic, anti-pyretic, analgesic, anti-inflammatory, and hypoglycemic activity .

Pharmaceutical Intermediate

“Methyl 1H-pyrazole-3-carboxylate”, a related compound, is used as a pharmaceutical intermediate . It’s plausible that “this compound” could also serve a similar role in the synthesis of pharmaceuticals.

D-Amino Acid Oxidase (DAO) Inhibitor

“3-Methylpyrazole-5-carboxylic acid”, another related compound, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It’s possible that “this compound” could have similar properties.

Pain Management

“3-Methylpyrazole-5-carboxylic acid” specifically prevents formalin-induced tonic pain . Given the structural similarity, “this compound” might also have potential applications in pain management.

Synthesis Strategies

Pyrazole nucleus, including “this compound”, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

properties

IUPAC Name

methyl 5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(8-7-4)6(9)10-2/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEZEVUIYRGWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372961
Record name methyl 5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25016-17-5
Record name methyl 5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methyl-1H-pyrazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes methyl 5-methyl-1H-pyrazole-3-carboxylate an attractive scaffold for developing new vasorelaxant agents?

A: Research suggests that incorporating a tetrazole ring into the structure of this compound can significantly enhance its vasorelaxant activity. Specifically, ethyl 1‐((2‐(3‐bromopropyl)‐2H‐tetrazol‐5‐yl)methyl)‐5‐methyl‐1H‐pyrazole‐3‐carboxylate demonstrated promising results with a 70% vasorelaxation effect at a 10^-4 M concentration []. This effect was found to be partially endothelium-dependent, suggesting a potential mechanism involving nitric oxide release. Further investigation into the structure-activity relationship of these derivatives is crucial to optimize their vasorelaxant properties.

Q2: What is the cytotoxic potential of this compound derivatives against tumor cell lines?

A: Studies have explored the cytotoxic activity of this compound derivatives incorporating various substituents. For example, two tripodal compounds, 4-{bis[(3,5-dimethyl-1H-pyrazole-1-yl)methyl]amino}butane-1-ol and ethyl 1-[((2-hydroxyethyl){[3-(ethoxycarbonyl)-5-methyl-1H-pyrazole-1-yl]methyl} amino)methyl]-5-methyl-1H-pyrazole-3-carboxylate, were synthesized and tested against P815 (murine mastocytoma) and Hep (human larynx carcinoma) cell lines []. Interestingly, the cytotoxic activity varied depending on the substituents attached to the aminic nitrogen and the pyrazolic rings. This highlights the importance of understanding the structure-activity relationship to design more potent and selective cytotoxic agents.

Q3: How effective are this compound derivatives as corrosion inhibitors for mild steel in acidic environments?

A: Research indicates that ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate exhibits promising corrosion inhibition properties for mild steel in 0.5 M H2SO4 solution []. Experimental techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) revealed that the inhibition efficiency increases with increasing inhibitor concentration. The adsorption of this compound on the mild steel surface follows the Langmuir isotherm model, suggesting monolayer adsorption. Further investigation using Density Functional Theory (DFT) calculations could provide valuable insights into the electronic interactions responsible for the observed corrosion inhibition.

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